molecular formula C10H12FNO B8795576 (2S)-2-(4-fluorophenyl)morpholine CAS No. 790655-16-2

(2S)-2-(4-fluorophenyl)morpholine

Cat. No.: B8795576
CAS No.: 790655-16-2
M. Wt: 181.21 g/mol
InChI Key: MPFUBIGEMDOEIW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-Fluorophenyl)morpholine is a chiral morpholine derivative characterized by a fluorine-substituted phenyl group at the 2-position of the morpholine ring. Its stereochemistry (S-configuration) and fluorophenyl substituent make it a critical intermediate in pharmaceutical synthesis, particularly for aprepitant, a neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea . The compound is synthesized via a multi-step process starting from 2-(4-fluorophenyl)acetonitrile, involving cyclization, oxidation, and chiral resolution. This method is noted for high purity (>99%), low environmental impact, and scalability .

Properties

CAS No.

790655-16-2

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(2S)-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m1/s1

InChI Key

MPFUBIGEMDOEIW-SNVBAGLBSA-N

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=C(C=C2)F

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The fluorophenyl substituent significantly influences the compound’s electronic and steric properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Notes
(2S)-2-(4-Fluorophenyl)morpholine C₁₀H₁₂FNO 181.16 4-Fluorophenyl Aprepitant intermediate
(2S)-2-(4-Chlorophenyl)morpholine C₁₀H₁₂ClNO 197.66 4-Chlorophenyl Research chemical; higher lipophilicity
(2S)-2-(Trifluoromethyl)morpholine HCl C₅H₉ClF₃NO 191.58 Trifluoromethyl Potential kinase inhibitor; salt form enhances solubility
Esreboxetine Succinate C₁₉H₂₃NO₃·C₄H₆O₄ 431.48 Complex aryl/ethoxy Chronic neuropathic pain treatment

Key Observations :

  • Electronegativity and Bioactivity : The 4-fluorophenyl group in this compound provides moderate electronegativity and steric bulk, balancing reactivity and binding affinity. In contrast, the 4-chlorophenyl analog (higher lipophilicity) may enhance membrane permeability but reduce metabolic stability .
  • Salt Forms : The hydrochloride salt of the trifluoromethyl analog improves aqueous solubility, a trait absent in the parent fluorophenyl compound .
Impurity Profiles

Environmental and Industrial Considerations

  • Synthesis Efficiency : The fluorophenyl derivative’s preparation generates fewer process wastes compared to bulkier analogs (e.g., trifluoromethyl derivatives), aligning with green chemistry principles .
  • Handling Requirements : Unlike the hygroscopic trifluoromethyl hydrochloride salt, this compound requires standard storage conditions, reducing industrial handling complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.